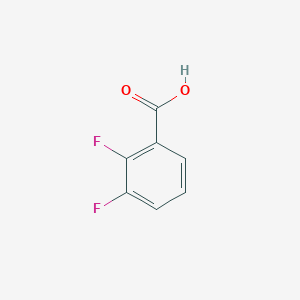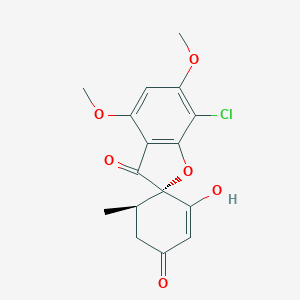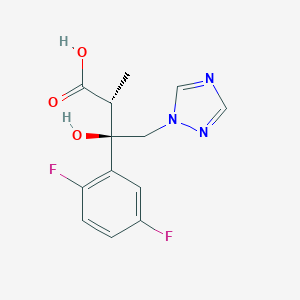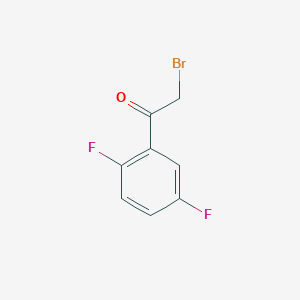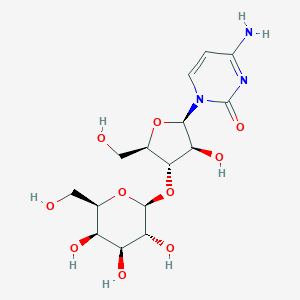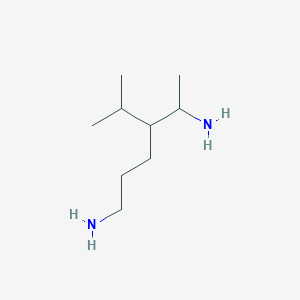![molecular formula C9H6F3N3O B123222 3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine CAS No. 79684-40-5](/img/structure/B123222.png)
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a formamide-substituted phenyl ring. Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbene intermediates upon exposure to ultraviolet light. This compound is particularly interesting due to its trifluoromethyl group, which can enhance the stability and reactivity of the carbene intermediate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-3-[m(formamide)phenyl]diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by the reaction of a suitable precursor, such as a hydrazone, with a halogenating agent like iodine or bromine in the presence of a base.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the formamide-substituted phenyl ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Addition reactions: The carbene intermediate can add to various substrates, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources, typically in the range of 300-400 nm.
Substitution reactions: Nucleophiles such as amines, alcohols, or thiols.
Addition reactions: Various substrates including alkenes, alkynes, and aromatic compounds.
Major Products
Photolysis: Formation of carbene intermediates which can further react to form a variety of products depending on the available substrates.
Substitution reactions: Products where the trifluoromethyl group is replaced by the nucleophile.
Addition reactions: Products resulting from the addition of the carbene intermediate to the substrate.
科学研究应用
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study the interactions of small molecules with proteins and other biomolecules.
Biology: Employed in the identification and characterization of protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in the identification of drug targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The primary mechanism of action for 3-(trifluoromethyl)-3-[m(formamide)phenyl]diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can then react with nearby molecules, forming covalent bonds and allowing for the identification of interaction partners. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a valuable tool in photoaffinity labeling studies.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)-3-phenyl-3H-diazirine: Lacks the formamide group, making it less specific in certain applications.
3-(Trifluoromethyl)-3-(methylphenyl)diazirine: Contains a methyl group instead of a formamide group, affecting its reactivity and specificity.
3-(Trifluoromethyl)-3-(nitrophenyl)diazirine: Contains a nitro group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine is unique due to the presence of both the trifluoromethyl group and the formamide-substituted phenyl ring. This combination enhances its stability, reactivity, and specificity in photoaffinity labeling applications, making it a valuable tool in various scientific research fields.
属性
IUPAC Name |
N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-2-1-3-7(4-6)13-5-16/h1-5H,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJCRRYRSAHCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C2(N=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565093 |
Source


|
| Record name | N-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79684-40-5 |
Source


|
| Record name | N-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
